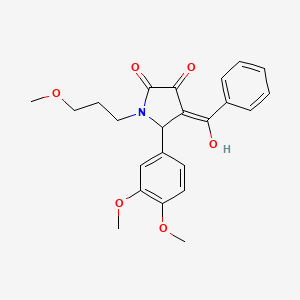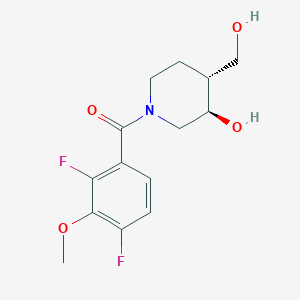![molecular formula C19H18FNO2 B5424808 4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5424808.png)
4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as FLI or FLI-06 and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of FLI-06 is primarily attributed to its ability to modulate the activity of various signaling pathways and ion channels. It has been shown to inhibit the activity of GSK-3β, which is involved in the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth. FLI-06 has also been found to modulate the activity of TRPC6 and TRPC3, leading to the regulation of calcium influx in cells.
Biochemical and Physiological Effects:
FLI-06 has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, promotion of neurogenesis, and regulation of calcium homeostasis in cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of NF-κB, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FLI-06 for lab experiments is its ability to modulate the activity of various signaling pathways and ion channels, making it a versatile tool for studying various cellular processes. However, one of the limitations of FLI-06 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on FLI-06. One area of interest is its potential applications in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a therapeutic agent for cancer treatment. Further research is also needed to explore the potential side effects and toxicity of FLI-06 to determine its safety for clinical use.
Conclusion:
In conclusion, 4-[3-(2-fluorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, or FLI-06, is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its ability to modulate the activity of various signaling pathways and ion channels makes it a versatile tool for studying various cellular processes. However, further research is needed to explore its potential applications and safety for clinical use.
Méthodes De Synthèse
The synthesis of FLI-06 involves a multi-step process that includes the reaction of 2-fluorobenzaldehyde with methylamine, followed by the condensation of the resulting compound with 3-acetyl-4-hydroxyquinolin-2(1H)-one. The final product is obtained by the dehydration of the intermediate compound under acidic conditions.
Applications De Recherche Scientifique
FLI-06 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit promising anti-cancer activity by inhibiting the Wnt/β-catenin signaling pathway. In pharmacology, FLI-06 has been found to modulate the activity of various ion channels, including TRPC6 and TRPC3, which are involved in regulating calcium homeostasis in cells. In neuroscience, FLI-06 has been shown to enhance the differentiation of neural stem cells into neurons, thus promoting neurogenesis.
Propriétés
IUPAC Name |
4-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-12-14-7-3-4-8-15(14)18(19(23)21-12)17(22)11-10-13-6-2-5-9-16(13)20/h2,5-6,9-11H,3-4,7-8H2,1H3,(H,21,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZKKQAZJWYKNB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCCC2=C(C(=O)N1)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5424726.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(4-morpholinyl)-2-oxoethyl]-1,4-diazepane](/img/structure/B5424733.png)
![N-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5424734.png)
![11,11-dimethyl-8-(3-methyl-2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5424738.png)
![(3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5424749.png)
![2-[3-(1H-indol-3-yl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424751.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424753.png)

![3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5424767.png)
![N-(5-chloro-2-methoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5424771.png)

![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5424783.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)